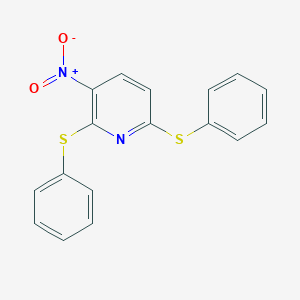

3-Nitro-2,6-bis(phenylsulfanyl)pyridine

Description

Properties

IUPAC Name |

3-nitro-2,6-bis(phenylsulfanyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O2S2/c20-19(21)15-11-12-16(22-13-7-3-1-4-8-13)18-17(15)23-14-9-5-2-6-10-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCBWYIJRYAWCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=NC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372422 | |

| Record name | 3-nitro-2,6-bis(phenylsulfanyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4781-82-2 | |

| Record name | 3-nitro-2,6-bis(phenylsulfanyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Nitro 2,6 Bis Phenylsulfanyl Pyridine and Analogues

Strategies for Introducing the 3-Nitro Moiety on Pyridine (B92270) Ring Systems

The introduction of a nitro group at the 3-position of a pyridine ring is a challenging yet crucial step in the synthesis of many functionalized pyridine compounds. Due to the electron-deficient nature of the pyridine ring, direct electrophilic nitration is often difficult and can lead to a mixture of products or require harsh reaction conditions. youtube.com

Direct Nitration Reactions of Pyridines and Substituted Pyridines

Direct nitration of pyridine and its derivatives is a fundamental method for introducing a nitro group. However, the inherent electronic properties of pyridines make direct selective meta–C–H nitration under mild conditions a significant challenge in synthetic chemistry. acs.org Traditional nitrating agents like nitric acid in sulfuric acid often require high temperatures and can result in low yields and poor regioselectivity. youtube.comresearchgate.net For instance, the nitration of 2,6-diaminopyridine (B39239) with a mixture of nitric acid and concentrated sulfuric acid can yield the desired 3,5-dinitro product, but often with yields not exceeding 50%. google.com

To address these limitations, various strategies have been developed. One approach involves the use of fuming sulfuric acid (oleum) in combination with nitric acid, which can significantly increase the yield of nitrated pyridine-2,6-diamines to over 90% by creating an inherently anhydrous medium. google.comgoogle.comgoogleapis.com Another method employs dinitrogen pentoxide in an organic solvent, followed by treatment with a solution of sodium bisulfite, which has been shown to be an effective procedure for the synthesis of 3-nitropyridines. ntnu.no

More recently, a protocol for the highly regioselective meta-nitration of pyridines has been introduced, utilizing a dearomatization-rearomatization strategy. acs.org This mild, one-pot, catalyst-free process allows for the late-stage meta-nitration of pyridine-containing molecules. acs.org The use of tetrabutylammonium (B224687) nitrate-trifluoroacetic anhydride (B1165640) (TBAN-TFAA) has also been reported to achieve exclusive nitration at the 3-position of certain tricyclic pyridine systems. nih.gov

| Reagent/System | Substrate Type | Key Feature | Reference |

| Nitric acid/Sulfuric acid | Pyridines | Traditional method, often requires harsh conditions | youtube.comresearchgate.net |

| Nitric acid/Oleum | Pyridine-2,6-diamines | Higher yields due to anhydrous conditions | google.comgoogle.comgoogleapis.com |

| Dinitrogen pentoxide/Sodium bisulfite | Pyridines | Effective for 3-nitropyridine (B142982) synthesis | ntnu.no |

| Dearomatization-Rearomatization | Pyridines, Quinolines | Highly regioselective for meta-nitration | acs.org |

| TBAN-TFAA | Tricyclic Pyridines | Exclusive 3-position nitration | nih.gov |

Mechanistic Investigations of Nitration Pathways: Sigmatropic Shifts and Solvent Cage Mechanisms

The mechanism of pyridine nitration can be complex and is not always a straightforward electrophilic aromatic substitution. One intriguing pathway involves the formation of an N-nitropyridinium intermediate, which can then rearrange to yield the 3-nitropyridine product. rsc.org

Studies on the reaction of pyridine compounds with dinitrogen pentoxide (N2O5) have shown the formation of N-nitropyridinium nitrate. rsc.org Subsequent reaction with aqueous sodium bisulfite (NaHSO3) leads to the formation of unstable 1,2- and 1,4-dihydropyridine (B1200194) intermediates, which then rearrange to give β-nitropyridine compounds. rsc.org The migration of the nitro group from the nitrogen to the 3-position is proposed to occur via a rsc.orgchemrxiv.org sigmatropic shift. ntnu.norsc.org This type of pericyclic reaction involves the intramolecular migration of a sigma bond across a pi system. libretexts.orgwikipedia.org The rate of this reaction is only marginally affected by the polarity of the reaction medium, which supports a concerted mechanism rather than one involving a solvent-separated ion pair. rsc.org

A sigmatropic rearrangement is a pericyclic reaction where one sigma bond is changed to another in an intramolecular process. wikipedia.org In the context of pyridine nitration, a rsc.orgchemrxiv.org sigmatropic shift involves the movement of the nitro group from the nitrogen atom (position 1) to the C3 carbon (position 5) of a dihydropyridine (B1217469) intermediate. rsc.org This is a thermally allowed process according to the Woodward-Hoffmann rules.

Optimization and Selectivity Control in Nitration Protocols for 3-Nitropyridines

Achieving high regioselectivity in the nitration of pyridines is a primary goal for synthetic chemists. The choice of nitrating agent, solvent, and reaction conditions can significantly influence the outcome. For instance, in the nitration of 3-substituted 2,6-dichloropyridines, the regioselectivity of nucleophilic aromatic substitution was found to correlate with the steric parameters of the substituent at the 3-position. researchgate.net

Optimization of nitration procedures often involves a systematic study of various parameters. For the synthesis of 3-nitropyridines, a modified procedure was developed involving the reaction of the pyridine compound with dinitrogen pentoxide in dichloromethane (B109758) or nitromethane, followed by quenching with a solution of bisulfite in a methanol/water mixture. ntnu.no This procedure avoids the use of highly acidic conditions and can lead to improved yields of the desired 3-nitro isomer.

Furthermore, the development of protocols for the regioselective synthesis of functionalized pyridines, such as the TEMPO-mediated [3 + 2] annulation-aromatization of N-aminopyridines and α,β-unsaturated compounds, provides alternative routes to specifically substituted pyridine rings that can subsequently be nitrated. nih.gov

Construction of the 2,6-Bis(phenylsulfanyl)pyridine Framework

The introduction of two phenylsulfanyl groups at the C2 and C6 positions of the pyridine ring is typically achieved through nucleophilic aromatic substitution (SNAr) reactions. This approach leverages the electrophilic nature of the pyridine ring, particularly when activated by electron-withdrawing groups or when good leaving groups are present at the target positions.

Nucleophilic Substitution Approaches for Installing Sulfur-Containing Substituents at Pyridine C2 and C6 Positions

Nucleophilic aromatic substitution (SNAr) is a key strategy for forming carbon-sulfur bonds in aromatic systems. chemrxiv.org In the case of pyridine, the presence of a halogen at the 2- and 6-positions makes these sites susceptible to attack by sulfur nucleophiles like thiophenol or its corresponding thiolate. chemrxiv.orgnih.gov The reaction is often facilitated by a base, which deprotonates the thiol to generate the more nucleophilic thiolate anion. libretexts.org

The efficiency of the SNAr reaction can be influenced by several factors, including the nature of the leaving group (halide), the solvent, and the presence of activating groups on the pyridine ring. For electron-deficient heteroarenes, the reaction can proceed without an additional electron-withdrawing group, while electron-rich systems may require one. nih.gov Hexamethylphosphoramide (HMPA) has been used as a solvent for the reaction of unactivated aryl halides with thiolate ions. acs.org

| Starting Material | Nucleophile | Conditions | Product | Reference |

| 2,6-Dichloropyridine | Thiophenol/Base | Heat | 2,6-Bis(phenylsulfanyl)pyridine | researchgate.net |

| Activated Pyridinium Salt | Thiol/Triethylamine (B128534) | Room Temperature | Substituted Thioether | researchgate.net |

| Heteroaryl Halide | Thiol/K2CO3 | rt-100 °C in DMAc | Heteroaryl Thioether | nih.gov |

Utilization of Precursors: 2,6-Bis(halomethyl)pyridines and 2,6-Bis(tosyloxymethyl)pyridines in Thioether Formation

An alternative to direct SNAr on the pyridine ring involves the use of precursors where the reactive sites are on methyl groups attached to the 2 and 6 positions. 2,6-Bis(chloromethyl)pyridine (B1207206) and 2,6-bis(tosyloxymethyl)pyridine (B13696270) are valuable intermediates for this purpose. nih.govresearchgate.net

The reaction of 2,6-bis(chloromethyl)pyridine with a thiolate, such as sodium thiophenoxide, proceeds via a standard SN2 reaction to yield 2,6-bis(phenylthiomethyl)pyridine. soton.ac.uk Similarly, 2,6-bis(tosyloxymethyl)pyridine, which can be synthesized from 2,6-pyridinedimethanol (B71991) and p-toluenesulfonyl chloride, is an excellent precursor for introducing sulfur nucleophiles. nih.gov The tosylate group is a very good leaving group, facilitating the nucleophilic substitution by thiols or thiolates. nih.gov

The synthesis of 2,6-bis(hydroxymethyl)pyridine, a precursor for the tosyloxy derivative, can be achieved through various methods, including biocatalytic oxidation of 2,6-lutidine. rsc.org

Incorporation of Phenylsulfanyl Groups via Multicomponent Reactions Involving Thiophenols

Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of highly functionalized pyridine analogues from simple precursors in a single step. While not directly yielding 3-Nitro-2,6-bis(phenylsulfanyl)pyridine, MCRs are pivotal for creating structural analogues that feature a phenylsulfanyl group on the pyridine core.

A prominent MCR for synthesizing such analogues involves the condensation of an aldehyde, malononitrile, and a thiophenol. researchgate.netresearchgate.net This reaction typically proceeds in the presence of a base and results in the formation of 2-amino-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile derivatives. The process is valued for its atom economy and the ability to generate molecular complexity rapidly. The general mechanism involves the initial formation of a Knoevenagel condensation product from the aldehyde and malononitrile, followed by a Michael addition of the thiophenol and subsequent cyclization with ammonia (B1221849) (often generated in situ from ammonium (B1175870) acetate), and finally aromatization.

The versatility of this MCR allows for the use of various substituted aldehydes and thiophenols, leading to a diverse library of pyridine analogues. researchgate.net The reaction conditions can be optimized by selecting appropriate solvents and catalysts to achieve high yields.

Table 1: Representative Examples of Pyridine Analogue Synthesis via Multicomponent Reaction

This interactive table showcases typical results for the synthesis of 2-amino-6-(arylthio)pyridine-3,5-dicarbonitrile analogues using a multicomponent approach.

| Aldehyde (R-CHO) | Thiophenol (Ar-SH) | Base/Catalyst | Solvent | Yield (%) |

| Benzaldehyde | Thiophenol | Piperidine | Ethanol | ~85-95 |

| 4-Chlorobenzaldehyde | Thiophenol | K₂CO₃ | DMF | ~90-98 |

| 4-Methoxybenzaldehyde | 4-Methylthiophenol | Et₃N | Acetonitrile | ~88-96 |

| Thiophene-2-carbaldehyde | 4-Chlorothiophenol | Piperidine | Ethanol | ~80-92 |

| n-Hexanal | Thiophenol | K₂CO₃ | DMF | ~75-85 |

Note: Yields are representative and can vary based on specific reaction conditions and purification methods.

Integrated Synthetic Routes for this compound and Highly Analogous Structures

The most direct and strategically sound approach to synthesizing this compound is through an integrated route commencing with a pre-functionalized pyridine core. This method relies on the sequential nucleophilic aromatic substitution (SNAr) of dihalogenated nitropyridines. nih.gov

The synthesis begins with 2,6-dichloro-3-nitropyridine (B41883), a readily available starting material. The electron-withdrawing nitro group at the C3 position strongly activates the C2 and C6 positions toward nucleophilic attack, facilitating the displacement of the chloride leaving groups. nih.govacsgcipr.org

The reaction proceeds by treating 2,6-dichloro-3-nitropyridine with two equivalents of thiophenol in the presence of a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethylacetamide (DMAc). nih.govacsgcipr.org The reaction likely proceeds stepwise, with the formation of the monosubstituted intermediate, 2-chloro-3-nitro-6-(phenylsulfanyl)pyridine, followed by the second substitution to yield the final product. The elevated reactivity endowed by the nitro group ensures that the reaction can proceed under relatively mild conditions to afford high yields of the target compound.

Table 2: Proposed Integrated Synthesis of this compound

This table outlines the step-by-step integrated synthetic pathway.

| Step | Starting Material | Reagents & Conditions | Intermediate/Product |

| 1 | 2,6-Dichloro-3-nitropyridine | 1 eq. Thiophenol, K₂CO₃, DMF, rt | 2-Chloro-3-nitro-6-(phenylsulfanyl)pyridine |

| 2 | 2-Chloro-3-nitro-6-(phenylsulfanyl)pyridine | 1 eq. Thiophenol, K₂CO₃, DMF, 60-80 °C | This compound |

Mechanistic Investigations and Reactivity Profiles of 3 Nitro 2,6 Bis Phenylsulfanyl Pyridine Derivatives

Reactivity Associated with the 3-Nitro Group on the Pyridine (B92270) Nucleus

The nitro group at the 3-position of the pyridine ring profoundly influences the reactivity of the aromatic system. Its strong electron-withdrawing nature deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic substitution reactions. uoanbar.edu.iq This activation is a key feature governing the chemical behavior of 3-nitro-2,6-bis(phenylsulfanyl)pyridine derivatives.

Nucleophilic Aromatic Substitution on Activated Nitropyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings. masterorganicchemistry.com In the context of 3-nitropyridines, the nitro group, in concert with the pyridine nitrogen, effectively stabilizes the negatively charged intermediate (a Meisenheimer-type adduct) formed upon nucleophilic attack. masterorganicchemistry.comnih.gov This stabilization lowers the activation energy of the reaction, facilitating the displacement of a leaving group.

For this compound, the phenylsulfanyl groups themselves can act as leaving groups, although this is less common than the substitution of other halogens or activating groups. More pertinent is the influence of these bulky substituents on the accessibility of the positions ortho and para to the nitro group (positions 2, 4, and 6). While positions 2 and 6 are occupied, position 4 remains a potential site for nucleophilic attack. However, the steric hindrance imposed by the adjacent phenylsulfanyl groups can significantly modulate the rate and feasibility of such reactions.

Recent studies on related 2-methyl- and 2-arylvinyl-3-nitropyridines have shown that the 3-nitro group can be selectively substituted by sulfur nucleophiles, even in the presence of other potential leaving groups like halogens at position 5. nih.gov This highlights the high nucleofugal character of the nitro group in certain contexts. The reaction of 2-methyl- and 2-styryl-3-nitropyridines with thiolate anions proceeds readily to yield substitution products, demonstrating the facility of SNAr at the 3-position. sciforum.net

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate, followed by the departure of the leaving group to restore aromaticity. masterorganicchemistry.comnih.gov The rate of these reactions is influenced by the nature of the nucleophile, the leaving group, the solvent, and the specific electronic and steric environment of the substrate. nih.gov

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in 3-Nitropyridines

Vicarious Nucleophilic Substitution (VNS) of hydrogen offers a powerful method for the C-H functionalization of electron-deficient aromatic compounds, including nitropyridines. organic-chemistry.org This reaction involves the addition of a carbanion bearing a leaving group at the nucleophilic center to the nitroarene, followed by a base-induced β-elimination of the leaving group and a hydrogen atom from the ring. nih.gov

Electrophilic 3-nitropyridines are excellent substrates for VNS reactions, reacting efficiently with sulfonyl-stabilized carbanions to yield alkylated products. nih.govacs.org The reaction proceeds via the formation of a Meisenheimer-type adduct, followed by elimination. nih.gov The position of substitution is typically ortho or para to the nitro group. organic-chemistry.org In the case of this compound, the potential sites for VNS would be the C-4 and C-5 positions.

The mechanism of VNS is distinct from classical SNAr as it does not require a pre-existing leaving group on the aromatic ring. nih.gov The key steps are:

Addition: A carbanion (generated from a precursor like an alkyl phenyl sulfone) adds to an electron-deficient position of the nitropyridine ring. nih.govacs.org

Elimination: A base induces the β-elimination of a proton from the ring and the leaving group from the carbanionic moiety, leading to the formation of the substituted product and restoration of aromaticity. nih.gov

Studies have shown that 3-nitropyridine (B142982) and its 4-substituted derivatives can be successfully alkylated using chloroform, methyl chloroacetate, and ethyl 2-chloropropionate under VNS conditions, with substitution occurring at positions ortho or para to the nitro group. nih.gov Furthermore, VNS has been employed for the amination of 3-nitropyridines using reagents like hydroxylamine (B1172632) and 4-amino-1,2,4-triazole, selectively introducing an amino group at the position para to the nitro group. ntnu.norsc.org

The steric and electronic effects of the two phenylsulfanyl groups in this compound would play a crucial role in directing the regioselectivity of VNS reactions. The bulky nature of these groups might favor substitution at the less hindered C-4 position.

Intramolecular Rearrangement Processes and Nitro Group Migration Mechanisms

Intramolecular rearrangements and nitro group migrations are fascinating phenomena observed in nitropyridine chemistry. While direct electrophilic nitration of pyridine is often inefficient, alternative methods involving the rearrangement of an initially formed intermediate have been developed. researchgate.net

One such mechanism involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium ion. researchgate.netresearchgate.net Subsequent reaction with a nucleophile like bisulfite leads to the formation of dihydropyridine (B1217469) intermediates. The nitro group can then migrate from the nitrogen atom to a carbon atom of the ring, a process that can be viewed as an intramolecular redox reaction. researchgate.net

Two primary mechanisms have been proposed for this nitro group migration:

acs.orgclockss.org-Sigmatropic Shift: This is a concerted pericyclic reaction where the nitro group migrates from the nitrogen to the C-3 position of the pyridine ring. researchgate.netresearchgate.netrsc.orgrsc.org Evidence from kinetic studies and the nitration of substituted pyridines supports this pathway. researchgate.netrsc.orgrsc.org The reaction proceeds through a transition state where the nitro group is simultaneously bonded to both the nitrogen and the carbon.

Solvent-Caged Ion Pair: An alternative mechanism suggests the heterolytic cleavage of the N-NO₂ bond to form a nitronium ion (NO₂⁺) and a pyridinyl anion, which remain in close proximity within a solvent cage and subsequently recombine with the nitro group at a ring carbon. researchgate.netrsc.org

While these rearrangements are typically associated with the synthesis of nitropyridines, the potential for such migrations in pre-functionalized systems like this compound under specific thermal or photochemical conditions cannot be entirely ruled out, although it is less commonly observed than nucleophilic substitution reactions. A similar nitro-group migration has been reported in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, where the nitro group migrates from the 4-position to the 3-position. clockss.org

Reactivity and Transformations of the Phenylsulfanyl Groups

Oxidation Pathways of Phenylsulfanyl Moieties on Pyridine Rings

The sulfur atoms in the phenylsulfanyl groups are susceptible to oxidation, providing a pathway to a range of sulfur-containing functional groups, primarily sulfoxides and sulfones. jchemrev.comrsc.org The oxidation state of the sulfur significantly impacts the electronic properties of the molecule. The conversion of a sulfide (B99878) to a sulfoxide (B87167) and then to a sulfone increases the electron-withdrawing capacity of the substituent. thieme-connect.com

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation in organic synthesis. jchemrev.com A variety of oxidizing agents can be employed, and the reaction conditions can often be controlled to selectively yield either the sulfoxide or the sulfone. rsc.org

Common oxidizing agents include:

Hydrogen peroxide (H₂O₂)

Peroxy acids (e.g., m-CPBA)

N-Fluorobenzenesulfonimide (NFSI) rsc.org

Persulfate salts thieme-connect.com

The oxidation of the phenylsulfanyl groups in this compound would lead to the formation of 3-nitro-2,6-bis(phenylsulfinyl)pyridine and subsequently 3-nitro-2,6-bis(phenylsulfonyl)pyridine. These transformations would render the pyridine ring even more electron-deficient, potentially enhancing its reactivity towards nucleophiles and influencing the regioselectivity of subsequent reactions. The increased electron-withdrawing nature of the sulfonyl groups could also impact the stability and reactivity of any intermediates formed during reactions involving the nitro group.

Cleavage and Exchange Reactions Involving the Phenylsulfanyl Bond

The carbon-sulfur bond of the phenylsulfanyl group can be cleaved under certain conditions, allowing for the exchange of this group with other functionalities. These reactions provide a route to modify the substitution pattern at the 2- and 6-positions of the pyridine ring.

Nucleophilic aromatic substitution reactions can, in principle, lead to the displacement of the phenylsulfanyl group, particularly if a strong nucleophile is used and the reaction conditions are forcing. The phenylsulfanyl anion (thiophenolate) is a relatively good leaving group.

Furthermore, transition metal-catalyzed cross-coupling reactions could be employed to replace the phenylsulfanyl groups. While more commonly applied to aryl halides and triflates, methods for the C-S bond cleavage and functionalization are known. For instance, reductive cleavage of the C-S bond can be achieved using various reducing agents.

Exchange reactions, where one phenylsulfanyl group is replaced by another substituted phenylsulfanyl group or a different thiol, can also be envisioned, likely proceeding through a nucleophilic substitution mechanism. The feasibility of these reactions would depend on the relative nucleophilicity and leaving group ability of the incoming and outgoing thiols, as well as the specific reaction conditions employed.

The presence of the nitro group and the pyridine nitrogen would influence the lability of the C-S bond. The electron-withdrawing environment created by these groups could facilitate the departure of the phenylsulfanyl anion in a nucleophilic substitution scenario.

Interplay of Nitro and Phenylsulfanyl Functional Groups in Directed Chemical Transformations

The reactivity of this compound is a product of the combined electronic and steric effects of its substituents. The nitro group, a powerful electron-withdrawing group, significantly deactivates the pyridine ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). uoanbar.edu.iqresearchgate.net Conversely, the phenylsulfanyl groups, while possessing an electron-withdrawing inductive effect, can also exhibit electron-donating resonance effects through their sulfur lone pairs. Their presence at the 2 and 6 positions sterically hinders the adjacent sites and can influence the regioselectivity of incoming reagents.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for 3-nitropyridine derivatives is nucleophilic aromatic substitution. The nitro group at the 3-position strongly activates the positions ortho and para to it (positions 2, 4, and 6) for nucleophilic attack. In this compound, the 2 and 6 positions are already substituted. This leaves the 4-position as a potential site for nucleophilic attack. However, research on related 2-R-3-nitropyridines has shown that the 3-nitro group itself can act as a leaving group when attacked by strong nucleophiles, particularly sulfur nucleophiles. acs.orgnih.gov

Studies on similar systems have shown that in the presence of a good leaving group, such as a halogen, at a position activated by a nitro group, nucleophilic substitution will preferentially occur at that position. In the absence of a better leaving group, the nitro group's departure can be facilitated. For this compound, the phenylsulfanyl groups are not typically considered good leaving groups in SNAr reactions. Therefore, nucleophilic attack is more likely to be directed by the powerful activating effect of the nitro group.

The phenylsulfanyl groups at the 2 and 6 positions can influence the SNAr reactivity in several ways:

Steric Hindrance: They can sterically hinder the approach of nucleophiles to the adjacent 3-nitro group, potentially raising the activation energy for its substitution.

Electronic Effects: The through-space and through-bond electronic effects of the sulfur atoms can modulate the electron density at the carbon atoms of the pyridine ring, subtly influencing the sites of nucleophilic attack.

| Reactant | Nucleophile | Product(s) | Observations |

| 2-methyl-3-nitropyridines | Thiols | 3-thiolated pyridines | The 3-nitro group is selectively substituted. acs.orgnih.gov |

| 3-nitro-5-halopyridines | Sulfur nucleophiles | 3-thiolated-5-halopyridines | The 3-nitro group is a better leaving group than the halogen at position 5. acs.org |

This table is generated based on reactivity data of analogous compounds to infer potential reaction pathways for this compound.

Oxidation of Phenylsulfanyl Groups

The sulfur atoms in the phenylsulfanyl groups are susceptible to oxidation, which can lead to the formation of the corresponding sulfoxides and sulfones. The presence of the electron-withdrawing nitro group on the pyridine ring would likely make the sulfur atoms more electron-deficient and therefore potentially more resistant to oxidation compared to an unsubstituted phenylsulfanylpyridine. However, strong oxidizing agents can still effect this transformation. The oxidation state of the sulfur can, in turn, have a significant impact on the electronic properties of the molecule, with sulfonyl groups being much stronger electron-withdrawing groups than sulfanyl (B85325) groups.

Reduction of the Nitro Group

The nitro group is readily reducible to an amino group under various conditions, such as catalytic hydrogenation or using metals in acidic media. The presence of the phenylsulfanyl groups is not expected to interfere with this transformation and may even be advantageous in certain contexts by modulating the solubility and stability of the molecule. The reduction of the nitro group to an amine dramatically alters the electronic properties of the pyridine ring, transforming a strongly electron-deactivated system into an electron-activated one. This opens up completely different avenues for further functionalization, such as electrophilic aromatic substitution.

The interplay between the nitro and phenylsulfanyl groups in this compound thus provides a platform for a range of directed chemical transformations. The strong activating effect of the nitro group dominates the reactivity towards nucleophiles, while the phenylsulfanyl groups provide steric and electronic modulation and are themselves amenable to oxidation. The selective reduction of the nitro group offers a switch to an entirely different reactivity profile, highlighting the synthetic versatility of this class of compounds.

Advanced Spectroscopic and Structural Elucidation of 3 Nitro 2,6 Bis Phenylsulfanyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment, Stereochemistry, and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the precise connectivity and spatial arrangement of atoms within a molecule. For 3-Nitro-2,6-bis(phenylsulfanyl)pyridine, both ¹H and ¹³C NMR spectroscopy would provide critical data for structural confirmation.

In the ¹H NMR spectrum, the protons of the pyridine (B92270) ring are expected to exhibit distinct chemical shifts and coupling patterns. Due to the electron-withdrawing nature of the nitro group at the 3-position and the phenylsulfanyl groups at the 2- and 6-positions, the pyridine protons are anticipated to be deshielded and resonate at lower fields. For comparison, the protons on a simple 3-nitropyridine (B142982) molecule appear in the range of δ 7.8–8.8 ppm. The protons of the two phenyl rings would also present as a complex multiplet, typically in the aromatic region of the spectrum.

The ¹³C NMR spectrum would complement the proton data by providing the chemical shifts for each unique carbon atom. The carbons directly attached to the electron-withdrawing nitro and sulfur groups would be significantly shifted downfield. The symmetry of the molecule, if any, would also be readily apparent from the number of distinct signals in both the ¹H and ¹³C NMR spectra. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning proton and carbon signals and confirming the connectivity between them.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine Ring Protons | Downfield of 7.5 | Multiplet |

| Phenyl Ring Protons | ~7.0 - 8.0 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon(s) | Predicted Chemical Shift (ppm) |

| C-NO₂ | >140 |

| C-S | >130 |

| Pyridine Ring Carbons | 120 - 150 |

| Phenyl Ring Carbons | 120 - 140 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the carbon-sulfur bonds, and the aromatic rings.

The nitro group (NO₂) typically exhibits two strong and characteristic stretching vibrations. spectroscopyonline.com The asymmetric stretch for aromatic nitro compounds is found in the range of 1550-1475 cm⁻¹, and the symmetric stretch appears between 1360-1290 cm⁻¹. orgchemboulder.com The presence of these two intense bands would be a strong indicator of the nitro functionality in the molecule.

The C-S stretching vibration is generally weaker and appears in the fingerprint region of the spectrum, making it sometimes difficult to assign definitively. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will appear in the 1600-1400 cm⁻¹ region. vscht.cz

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |

| Aromatic C-H | Stretch | >3000 | Medium to Weak |

| Aromatic C=C | Stretch | 1600 - 1400 | Medium to Weak |

| C-S | Stretch | Fingerprint Region | Weak |

X-ray Crystallography for Solid-State Molecular Architecture, Bond Geometries, and Conformational Analysis

The crystal structure would reveal the planarity of the pyridine ring and the orientation of the two phenylsulfanyl groups and the nitro group relative to the ring. It is expected that the phenylsulfanyl groups may be twisted out of the plane of the pyridine ring due to steric hindrance. The C-N bond to the nitro group might be shortened due to the electron-withdrawing nature of the group, and the N-O bond lengths would be consistent with those of other nitroaromatic compounds.

Analysis of the crystal packing would reveal any intermolecular interactions, such as π-π stacking between the aromatic rings or other non-covalent interactions, which influence the solid-state architecture. While a specific crystal structure for this compound is not available, studies on related bis(phenylsulfanyl)pyridine derivatives can provide a basis for what to expect in terms of molecular conformation and packing. nih.govresearchgate.net

Table 4: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value/Observation |

| Crystal System | Dependent on packing |

| Space Group | Dependent on packing |

| Bond Lengths (Å) | C-N (nitro): ~1.45, N-O: ~1.22, C-S: ~1.77, C-C (aromatic): ~1.39, C-H (aromatic): ~0.95 |

| Bond Angles (°) | O-N-O: ~125, C-N-O: ~117, C-S-C: ~103 |

| Dihedral Angles (°) | Significant twist between the pyridine and phenyl rings |

Mass Spectrometry in Mechanistic Pathway Elucidation and Molecular Characterization of Intermediates

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For this compound, mass spectrometry would be crucial for confirming the molecular weight and for providing information about its fragmentation pattern, which can aid in structural elucidation.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, confirming the molecular formula of the compound. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) as a neutral radical, leading to a significant fragment ion. nih.govresearchgate.net Further fragmentation could involve the cleavage of the C-S bonds, resulting in ions corresponding to the pyridine ring and the phenylsulfanyl moieties. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition of the molecule and its fragments.

The study of fragmentation pathways of related nitroaromatic compounds shows that the loss of NO and NO₂ is a common feature. nih.govacs.org The stability of the resulting ions would dictate the observed fragmentation pattern.

Table 5: Plausible Mass Spectrometry Fragmentation for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Plausible Origin |

| [M]⁺ | Corresponds to the molecular weight | Molecular Ion |

| [M - NO₂]⁺ | M - 46 | Loss of the nitro group |

| [M - C₆H₅S]⁺ | M - 109 | Loss of a phenylsulfanyl radical |

| [C₅H₂N(NO₂)S]⁺ | Varies | Fragment containing the pyridine and one sulfur |

| [C₆H₅S]⁺ | 109 | Phenylsulfanyl cation |

| [C₅H₅N]⁺ | 79 | Pyridine cation (after rearrangement) |

Computational and Theoretical Studies on 3 Nitro 2,6 Bis Phenylsulfanyl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory) on Electronic Structure and Optimized Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure and optimized molecular geometry of pyridine (B92270) derivatives. researchgate.net For 3-Nitro-2,6-bis(phenylsulfanyl)pyridine, DFT calculations with basis sets such as 6-311+G(d,p) can predict its structural parameters, including bond lengths, bond angles, and dihedral angles. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Related Nitropyridine Derivative (2-N-Phenylamino-3-nitro-6-methylpyridine) Calculated using DFT.

| Parameter | Bond Length (Å) / Angle (°) |

| Dihedral Angle (Pyridine Ring - NO₂) | 10.30(12) |

| Dihedral Angle (Pyridine Ring - Phenyl Ring) | 2.90(14) |

| Data derived from a study on a structurally similar compound, illustrating typical computational outputs. nih.gov |

The electronic properties are significantly influenced by the substituents. The nitro group at the 3-position and the phenylsulfanyl groups at the 2 and 6-positions create a unique electronic environment within the pyridine ring. The nitro group strongly withdraws electron density, which can be quantified through computational analysis of molecular electrostatic potential (MEP) maps. mdpi.com This electron deficiency makes certain positions on the pyridine ring susceptible to nucleophilic attack.

Prediction and Validation of Reaction Mechanisms and Transition States for Synthetic Pathways

Computational chemistry plays a vital role in predicting and understanding the mechanisms of chemical reactions. For the synthesis of substituted pyridines, including those with nitro and phenylsulfanyl groups, DFT calculations can be used to explore potential reaction pathways and identify the transition states involved. researchgate.netnih.gov

For instance, in nucleophilic aromatic substitution reactions, which are common for functionalizing nitropyridines, computational models can predict the regioselectivity of the reaction. nih.gov By calculating the activation energies for different possible reaction pathways, chemists can determine which product is more likely to form. This predictive power is invaluable for designing efficient synthetic routes. researchgate.net The study of reaction mechanisms often involves locating the transition state structures, which represent the highest energy point along the reaction coordinate. The geometry and energy of these transition states provide critical information about the reaction's feasibility and rate. mdpi.com

Conformational Landscape Analysis and Assessment of Intramolecular Non-Covalent Interactions

The flexibility of the phenylsulfanyl groups in this compound allows for multiple possible conformations. Conformational landscape analysis, often performed using computational methods, helps to identify the most stable conformations and the energy barriers between them. nih.gov

Computational Insights into Reactivity, Regioselectivity, and Electronic Properties

Computational methods provide a powerful lens through which to view the reactivity and electronic properties of this compound. The presence of the electron-withdrawing nitro group significantly impacts the electronic properties of the pyridine ring, making it more electrophilic. nih.gov

Global and local reactivity descriptors derived from conceptual DFT, such as electrophilicity and nucleophilicity indices, can be calculated to predict how the molecule will behave in a chemical reaction. nih.gov For example, the local reactivity descriptors can identify the specific atoms within the molecule that are most likely to be attacked by a nucleophile or an electrophile, thus predicting the regioselectivity of a reaction. researchgate.netmdpi.com

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be computed. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and its potential use in electronic materials. researchgate.net

Table 2: Calculated Electronic Properties for Related Pyridine Derivatives.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Pyridine Derivative 1 | -6.5 | -2.1 | 4.4 |

| Pyridine Derivative 2 | -7.0 | -2.5 | 4.5 |

| Illustrative data based on computational studies of substituted pyridines, highlighting the type of information that can be obtained. Actual values for this compound would require specific calculations. |

Coordination Chemistry and Ligand Applications of 3 Nitro 2,6 Bis Phenylsulfanyl Pyridine

Design Principles for Pyridine-Based Multidentate Ligands with Sulfur and Nitrogen Donor Sites

The design of multidentate ligands built upon a pyridine (B92270) framework and incorporating both nitrogen and sulfur donor atoms is a sophisticated strategy in coordination chemistry aimed at creating metal complexes with specific properties. The compound 3-Nitro-2,6-bis(phenylsulfanyl)pyridine is a quintessential example of such a design, embodying several key principles.

Pincer Ligand Architecture : The 2,6-disubstitution pattern on the pyridine ring positions the two phenylsulfanyl groups as "pincer" arms. This arrangement allows the ligand to bind to a metal center in a tridentate, meridional fashion, using the central pyridine nitrogen and the two flanking sulfur atoms. acs.org This pincer grip typically imparts high thermal stability to the resulting organometallic complexes. youtube.com

Hard and Soft Acid-Base (HSAB) Theory : The ligand combines a borderline hard nitrogen donor (pyridine) with two soft sulfur donor atoms (thioether). This N,S,S' donor set makes the ligand versatile, capable of coordinating with a wide range of transition metals. According to the HSAB principle, the soft sulfur atoms are expected to form strong, stable bonds with soft metal ions like Au(III), Pd(II), and Pt(II), while the nitrogen can coordinate effectively with borderline acids such as Fe(II), Cu(II), and Ru(II). dalalinstitute.com

Chelation : As a multidentate ligand, it benefits from the chelate effect. The formation of one or two chelate rings (five- or six-membered, depending on the coordination mode) upon complexation leads to a significant increase in thermodynamic stability compared to complexes formed with analogous monodentate ligands. libretexts.org This effect is primarily driven by a favorable entropy change. rsc.org

Electronic and Steric Tuning : The properties of the ligand and its subsequent metal complexes are finely tuned by its substituents.

Electronic Effects : The nitro group (-NO₂) at the 3-position is strongly electron-withdrawing. This effect decreases the electron density of the pyridine ring and reduces the basicity of the pyridine nitrogen, weakening its σ-donor capability. However, it enhances the π-acceptor properties of the pyridine ring. rsc.org

Steric Effects : The bulky phenylsulfanyl groups at the 2 and 6 positions create significant steric hindrance around the metal center. This steric crowding can influence the coordination number and geometry of the complex, potentially preventing the coordination of other ligands and stabilizing specific structures. nih.gov

Complexation Studies with Transition Metal Ions (e.g., Au(III), Cu(II), Ru(II), Fe(II))

Although specific complexation studies for this compound are not detailed in the available literature, its behavior with various transition metals can be predicted based on related N,S-donor and pincer ligand systems.

Gold(III) : As a soft metal ion, Au(III) has a high affinity for soft sulfur donors. It is expected to readily form stable, square planar complexes with this ligand. The coordination could involve either bidentate N,S-chelation or tridentate N,S,S'-pincer coordination. cornell.edu In some cases, the formation of digold complexes, where each gold ion is coordinated by a portion of the ligand, is also possible. cornell.edu Methodologies for synthesizing Au(III) pincer complexes often involve transmetalation or C-H bond activation. nih.gov

Copper(II) : Cu(II) is a borderline hard/soft acid and readily forms complexes with both N and S donors. rsc.org Studies on other N₂S₂ ligands with Cu(II) have shown the formation of various geometries, including pentacoordinated trigonal bipyramidal structures. rsc.org The flexible coordination geometry of Cu(II) combined with the steric demands of the phenylsulfanyl groups could lead to distorted geometries.

Ruthenium(II) : Ru(II) is well-known for forming stable octahedral complexes with pyridine-based ligands, which often possess interesting photophysical and photochemical properties. The reaction of ruthenium nitrosyl complexes with substituted pyridines can lead to monomeric or dimeric structures, depending on the steric hindrance of the pyridine ligand. rsc.org It is plausible that this compound would form a stable, six-coordinate [Ru(L)₂]²⁺ or [Ru(L)X₃] type complex, where L is the ligand and X represents other monodentate ligands.

Iron(II) : Fe(II) complexes with 2,6-bis(pyrazol-3-yl)pyridines, which are N,N,N-pincer analogues, are known to exhibit spin-crossover (SCO) behavior. nih.gov This phenomenon, where the spin state of the metal ion changes in response to external stimuli, is highly dependent on the ligand field. While the N,S,S' environment of this compound provides a weaker ligand field than an N,N,N' analogue, the possibility of forming octahedral Fe(II) complexes exists. The resulting spin state (high-spin or low-spin) would be determined by the precise balance of steric and electronic factors.

The following table summarizes the expected complexation behavior based on analogous systems.

| Metal Ion | Expected Geometry | Coordination Mode | Potential Features |

| Au(III) | Square Planar | N,S-bidentate or N,S,S'-tridentate | High stability due to soft-soft interaction. dalalinstitute.com |

| Cu(II) | Distorted Square Planar/Trigonal Bipyramidal | N,S-bidentate or N,S,S'-tridentate | Flexible coordination geometry. rsc.org |

| Ru(II) | Octahedral | N,S,S'-tridentate | Potential for photoluminescent properties. rsc.org |

| Fe(II) | Octahedral | N,S,S'-tridentate | Potential for spin-crossover behavior. nih.gov |

Elucidation of Coordination Modes and Metallation Processes (e.g., N,S-Chelation, Cyclometallation involving Phenylsulfanyl groups)

The versatile structure of this compound allows for several distinct coordination modes and can participate in important organometallic reactions like cyclometallation.

Coordination Modes:

N,S-Chelation : The ligand can act as a bidentate chelating agent, using the pyridine nitrogen and one of the adjacent sulfur atoms. This would form a stable five-membered chelate ring, leaving the second phenylsulfanyl group uncoordinated or available to bridge to another metal center.

N,S,S'-Pincer Coordination : The preferred and most stable mode for pincer ligands is tridentate meridional coordination. Here, the central pyridine nitrogen and both sulfur atoms of the phenylsulfanyl arms would bind to a single metal center, forming two five-membered chelate rings. This mode is common in complexes with metals that favor six-coordination, such as Ru(II) and Fe(II). acs.orgnih.gov

Metallation Processes:

Cyclometallation : A key potential reaction pathway for this ligand is cyclometallation (or transcyclometalation), a process involving the intramolecular activation of a C-H bond. nih.gov In this case, a C-H bond on one of the ortho positions of a phenyl ring of the phenylsulfanyl group could be activated by the metal center. This results in the formation of a direct metal-carbon (M-C) σ-bond, creating an additional, highly stable five-membered chelate ring. This C,N,S-tridentate coordination would render the ligand dianionic and create a very robust complex. Platinum group metals like Pd(II), Pt(II), and Ir(III) are particularly well-known for promoting such reactions. rsc.orgrsc.org

Influence of Ligand Structure on Metal Complex Stereochemistry, Electronic Configuration, and Stability

The specific structural features of this compound—the electron-withdrawing nitro group and the bulky, soft sulfur-containing arms—exert a profound influence on the properties of its metal complexes.

Stereochemistry and Geometry : The steric bulk of the two phenylsulfanyl groups at the 2 and 6 positions will heavily influence the stereochemistry of the resulting complexes. nih.gov They can enforce a specific coordination geometry, such as a distorted octahedron or square pyramid, by preventing the approach of other ligands. The bite angles of the N-S and potential M-C chelate rings are critical in determining the final molecular geometry. nih.gov For metals like Pt(II), the combination of a C^N cyclometalated ligand with other ligands can lead to square planar complexes with specific emission properties. rsc.org

Electronic Configuration : The ligand's electronic properties directly impact the d-orbital splitting of the metal center.

The strong π-accepting nature of the 3-nitropyridine (B142982) ring can stabilize lower oxidation states of the metal. rsc.org

In cyclometalated complexes, the strong σ-donating M-C bond significantly raises the energy of the d-orbitals (like the dz²), affecting the electronic structure and photophysical properties. rsc.org

Stability : The stability of the metal complexes is enhanced by several factors. researchgate.net

The Chelate Effect : As a polydentate ligand, it gains significant thermodynamic stability from the chelate effect. libretexts.org

The Pincer Effect : The rigid pincer architecture provides kinetic stability, preventing ligand dissociation. acs.org

HSAB Principle : The stability of complexes will follow HSAB trends, with soft metals like Au(III) and Pd(II) forming particularly stable complexes due to the favorable interaction with the soft sulfur donors. dalalinstitute.com

Applications in Advanced Organic Synthesis and Functional Materials

Role as Versatile Building Blocks and Synthetic Intermediates for Complex Molecular Architectures

Nitro compounds are recognized as versatile building blocks in organic synthesis due to the diverse reactivity of the nitro group, which can be transformed into various other functional groups. nih.govfrontiersin.org 3-Nitro-2,6-bis(phenylsulfanyl)pyridine exemplifies this versatility. The presence of the nitro group on the pyridine (B92270) ring enhances its electrophilicity, making it susceptible to nucleophilic aromatic substitution reactions. This allows for the selective replacement of the nitro group or the phenylsulfanyl groups to introduce new functionalities and construct more complex molecular architectures.

The phenylsulfanyl groups, in turn, can be manipulated through oxidation or other transformations. For instance, oxidation of the sulfide (B99878) to a sulfone significantly alters the electronic and steric properties of the molecule, providing another layer of synthetic control. The general reactivity of nitropyridine sulfones includes nucleophilic substitution and reduction of the nitro group, highlighting their utility as synthetic intermediates.

The strategic placement of these functional groups on the pyridine scaffold allows for a programmed, stepwise functionalization, enabling the synthesis of highly substituted and complex pyridine derivatives that would be challenging to access through other methods. This makes this compound a valuable precursor for creating libraries of compounds for various screening purposes in medicinal chemistry and materials science.

Catalytic Activity of this compound-Metal Complexes in Organic Transformations

Pyridine-based ligands are ubiquitous in coordination chemistry and catalysis due to their ability to form stable complexes with a wide range of metal ions. The nitrogen atom of the pyridine ring in this compound can act as a coordination site for metal centers. Furthermore, the sulfur atoms of the phenylsulfanyl groups can also participate in metal coordination, allowing the compound to function as a bidentate or even a tridentate ligand.

The electronic properties of the ligand, influenced by the electron-withdrawing nitro group, can significantly impact the catalytic activity of the resulting metal complex. These modifications can tune the Lewis acidity of the metal center and the stability of catalytic intermediates, thereby influencing the efficiency and selectivity of various organic transformations. For example, ruthenium nitrosyl complexes with substituted pyridine ligands have shown varied photochemical behaviors and cytotoxic activities, demonstrating how ligand modification can fine-tune the properties of the metal complex. rsc.org Similarly, copper(II) complexes with nitrogen-containing ligands have been investigated for their biological activity. nih.gov

While direct studies on the catalytic activity of this compound-metal complexes are not extensively reported, the principles of ligand design in catalysis suggest that such complexes could find applications in a variety of reactions, including cross-coupling, oxidation, and reduction processes. The modular nature of the ligand would allow for systematic tuning of the catalytic performance.

Functionalization of Pyridine Rings for Tailored Molecular Architectures in Academic Research

The functionalization of pyridine rings is a cornerstone of modern heterocyclic chemistry, enabling the synthesis of molecules with precisely controlled properties. The reactivity of this compound is dominated by the strong electron-withdrawing nature of the nitro group, which activates the pyridine ring for nucleophilic attack. nih.gov This allows for the regioselective substitution of the nitro group or the phenylsulfanyl groups by various nucleophiles, such as amines, alkoxides, and thiols.

Recent research has demonstrated the selective substitution of the nitro group in 2-methyl- and 2-arylvinyl-3-nitropyridines by sulfur nucleophiles. nih.gov This suggests that similar reactivity can be expected for this compound, providing a direct route to introduce new thioether or other sulfur-containing functionalities at the 3-position.

Furthermore, the phenylsulfanyl groups can be targets for modification. For instance, palladium-catalyzed cross-coupling reactions could potentially be employed to replace the phenylsulfanyl groups with other organic fragments, further diversifying the molecular architecture. The ability to selectively functionalize different positions on the pyridine ring makes this compound a powerful tool for creating tailored molecules for specific applications in academic research, including the development of novel ligands, molecular probes, and bioactive compounds.

Exploration of Related 3-Nitro-2-Pyridinesulfenyl (Npys) Motif in Peptide Chemistry for Disulfide Bond Formation and Orthogonal Protection Strategies

The 3-nitro-2-pyridinesulfenyl (Npys) group, derived from a related structural motif, has found significant application in peptide chemistry. nih.govnih.govresearchgate.net Specifically, 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl) is a valuable reagent for the protection of thiol groups in cysteine residues and for the directed formation of disulfide bonds. researchgate.net

The Npys group acts as a protecting group for thiols that is stable to acidic conditions commonly used in peptide synthesis but can be selectively removed under neutral conditions. nih.govresearchgate.net More importantly, the Npys-activated thiol can react selectively with a free thiol to form a disulfide bond, a key structural feature in many biologically active peptides and proteins. researchgate.net This method offers advantages over other oxidation methods due to its simplicity and cleaner reaction profiles. researchgate.net

Furthermore, the Npys group has been employed in orthogonal protection strategies. wikipedia.orgnih.gov Orthogonal protection involves using multiple protecting groups that can be removed under different, non-interfering conditions, allowing for the stepwise formation of multiple disulfide bonds in complex peptides. nih.gov For example, the Npys group can be used alongside other thiol protecting groups like acetamidomethyl (Acm) to achieve regioselective disulfide bond formation. wikipedia.orgnih.gov This level of control is crucial for the synthesis of complex peptides such as conotoxins, which can have multiple interlocking disulfide bridges. nih.gov The Npys group has also been used for the Nε-protection of lysine (B10760008) to create branched peptides. nih.gov

Table of Reaction Conditions for Npys Group

| Operation | Reagents and Conditions | Reference |

|---|---|---|

| Introduction | 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl) | nih.gov |

| Cleavage (Acidic) | Resistant to trifluoroacetic acid (TFA), 88% formic acid, HF | nih.govresearchgate.net |

| Cleavage (Neutral) | Triphenylphosphine, 2-pyridinethiol 1-oxide | nih.gov |

| Cleavage (Reductive) | Tri-n-butylphosphine in the presence of water | researchgate.net |

| Disulfide Formation | Reaction of Cys(Npys) with a free Cys thiol | researchgate.net |

Q & A

Basic: What are the optimal synthetic routes for 3-Nitro-2,6-bis(phenylsulfanyl)pyridine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis of pyridine derivatives with nitro and sulfur-containing substituents typically involves multi-step condensation or nucleophilic substitution. A common approach is the reflux of aldehydes, ketones (e.g., nitroacetophenone), and ammonium acetate in glacial acetic acid, as demonstrated in the synthesis of 4-phenyl-2,6-bis(4-nitrophenyl)pyridine . Catalyst-free methods using water as a solvent under reflux can improve sustainability, as shown for pyridine-2,6-bis(2-bromo-propane-1,3-dione) derivatives . Optimization tips:

- Temperature Control: Maintain reflux temperatures (e.g., 100–120°C) to ensure complete cyclization.

- Purification: Use recrystallization from ethanol or acetic acid to isolate high-purity crystals.

- Yield Enhancement: Adjust stoichiometric ratios (e.g., 1:2 aldehyde:ketone) and monitor reaction progress via TLC.

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

Methodological Answer:

- 1H NMR: Look for aromatic proton signals in the δ 7.2–8.5 ppm range. The nitro group deshields adjacent protons, while phenylsulfanyl substituents split signals due to hindered rotation .

- IR Spectroscopy: Confirm the nitro group via asymmetric/symmetric NO2 stretches (~1520 cm⁻¹ and ~1350 cm⁻¹). The C–S bond appears at ~680 cm⁻¹ .

- Mass Spectrometry: Molecular ion peaks (e.g., m/z ~400–450) and fragmentation patterns (e.g., loss of NO2 or SPh groups) validate the structure .

Advanced: How does the nitro group influence the compound’s electronic properties and reactivity in coordination chemistry?

Methodological Answer:

The nitro group is a strong electron-withdrawing moiety that:

- Reduces Electron Density: Enhances electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution or metal coordination .

- Modulates Redox Activity: Stabilizes metal complexes (e.g., Tb(III) or Ce(IV)) by accepting electron density, as seen in lanthanide-based photonic materials .

- Affects Supramolecular Interactions: Alters π-π stacking and hydrogen-bonding networks in coordination polymers, impacting crystallinity and stability .

Advanced: What strategies exist for incorporating this compound into coordination polymers, and what emergent properties (e.g., luminescence) are observed?

Methodological Answer:

- Ligand Design: Use the pyridine core as a bridging ligand. The sulfur atoms can chelate soft metals (e.g., Cd(II)), while the nitro group stabilizes hard metals (e.g., Tb(III)) .

- Supramolecular Assembly: Leverage π-π stacking and hydrogen bonding to construct helical or layered architectures, as demonstrated in 3d-4f heterotrinuclear complexes .

- Functional Properties:

Advanced: How can this compound be used in developing optical sensors, and what are the key design considerations?

Methodological Answer:

- Sensor Fabrication: Incorporate the compound into polymer matrices (e.g., polystyrene blends) to create photonic microcavities. The nitro and sulfur groups enhance analyte binding via dipole interactions .

- Selectivity Optimization: Functionalize the phenylsulfanyl groups with electron-donating/withdrawing substituents to tune affinity for specific targets (e.g., Cd(II) ions) .

- Detection Limits: Calibrate emission intensity vs. analyte concentration (e.g., linear range: 10⁻⁶–10⁻⁴ M for aniline derivatives) .

Advanced: What contradictions exist in reported synthetic yields or mechanistic pathways, and how can they be resolved?

Methodological Answer:

- Yield Discrepancies: Catalyst-free methods often report lower yields (~70%) vs. traditional acetic acid-mediated routes (~85%) . Resolution: Optimize solvent polarity (e.g., aqueous vs. acetic acid) and reaction time.

- Mechanistic Ambiguities: Debate exists over whether bromination of pyridine derivatives proceeds via radical or ionic pathways. Use radical traps (e.g., TEMPO) or isotopic labeling to clarify .

Basic: What are the thermal stability and solubility profiles of this compound, and how do they impact experimental handling?

Methodological Answer:

- Thermal Stability: Pyridine derivatives with nitro groups decompose above 200°C. Use TGA to assess stability for high-temperature applications (e.g., polymer composites) .

- Solubility: Soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water. Recrystallize from ethanol or acetone for purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.